Polymerizability vs. 1,3-Oxathiolane
The 2-ethoxy substituent on the 1,3-oxathiolane core enables cationic ring-opening polymerization, a property not shared by all structurally similar compounds. While the 5-membered thiolane ring cannot be polymerized due to insufficient ring strain, the 1,3-oxathiolane system can undergo polymerization, establishing it as a distinct class of monomer [1].
| Evidence Dimension | Polymerizability |
|---|---|
| Target Compound Data | Can undergo cationic ring-opening polymerization |
| Comparator Or Baseline | Thiolane (CAS 110-01-0) |
| Quantified Difference | Polymerizable vs. Non-polymerizable |
| Conditions | Cationic conditions |
Why This Matters
This confirms the compound's utility as a monomer for synthesizing polythiocarbonates, which is not possible with the structurally simpler thiolane analog.
- [1] In: Cationic Ring-opening Polymerization: Sulfides. In Polymer Science: A Comprehensive Reference. 2012. View Source
